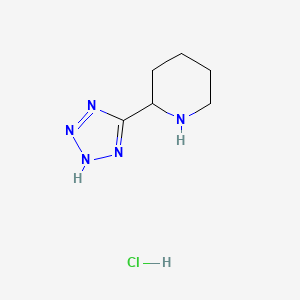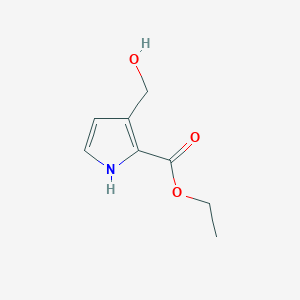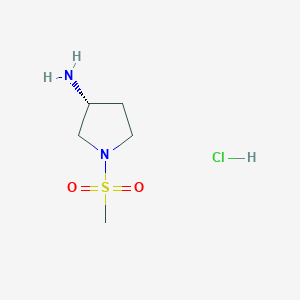
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
Descripción general
Descripción
“trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride” is a chemical compound with the CAS Number: 955028-06-5 and a molecular weight of 167.64 . Its linear formula is C6H14CLNO2 .
Synthesis Analysis
The synthesis of similar compounds, such as trans-4-hydroxy-L-proline, has been achieved through metabolic engineering in microorganisms . The synthesis involves two modules: an α-ketoglutarate (α-KG) synthesis module and an L-proline synthesis with hydroxylation module . First, α-KG attrition is reduced, and then, L-proline consumption is inhibited .Aplicaciones Científicas De Investigación
Basic Information
“trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride” is a chemical compound with the CAS Number: 955028-06-5 and a molecular weight of 167.64 .
Production Method
Presently, “trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride” is mainly produced via fermentative production by microorganisms . Some recently published advances in metabolic engineering have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-l-proline biosynthetic pathway .
Pharmaceutical Applications
“trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride” is an important amino acid that is widely used in medicinal applications, particularly as a valuable chiral building block for the organic synthesis of pharmaceuticals .
Industrial Applications
In the industrial sector, “trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride” is used as a major precursor for the synthesis of glycine, pyruvate, and glucose .
Antioxidant Properties
Some evidence supports the ability of “trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride” to scavenge oxidants, regulate the state of cellular reduction and stimulate the expression of anti-oxidative enzymes in the cell .
Role in Protein Synthesis
“trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride” is required for normal secretion after protein synthesis and contributes to the integrity of the triple-helical conformation .
Mecanismo De Acción
Target of Action
Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride, also known as trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride, is a promising intermediate in the synthesis of antibiotic drugs . Its primary targets are the key nodes of anabolic pathways in microbial cell factories .
Mode of Action
The compound interacts with its targets by enhancing carbon flux and minimizing carbon loss, thereby maximizing the production potential of microbial cell factories . It achieves this by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline .
Biochemical Pathways
The compound affects the Tricarboxylic acid cycle by increasing the metabolic flow of α-ketoglutarate . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA . Furthermore, the supply of NADPH is enhanced to improve the acid production capacity of the strain .
Result of Action
The result of the compound’s action is the efficient production of trans-4-hydroxyproline in the microbial cell factory system . The strain HYP-10 produced 89.4 g/L of trans-4-hydroxyproline in a 5 L fermenter, with a total yield of 0.34 g/g .
Action Environment
The action of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is influenced by environmental factors such as the rate of sugar supplementation, which controls the dissolved oxygen concentrations during fermentation . Additionally, the continuous feeding of Fe 2+ supplements the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of trans-4-hydroxyproline .
Propiedades
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSFSLEEORCKE-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1CO)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)


![Tert-butyl 2-azaspiro[3.3]heptan-5-ylcarbamate](/img/structure/B1404028.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B1404033.png)

![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)


